Diazomalonic Acid Cyclic Isopropylidine Ester

Photochemistry Wolff rearrangement Diazocarbonyl decomposition

Diazomalonic Acid Cyclic Isopropylidine Ester (CAS 7270-63-5, C₆H₆N₂O₄, MW 170.12), also known as 5-Diazo Meldrum's Acid or cycl-Isopropylidene Diazomalonate, is a cyclic diazodicarbonyl compound belonging to the class of diazo Meldrum's acid derivatives. The compound is supplied as a crystalline powder with a typical purity of >98.0% (HPLC) and a melting point range of 92–96 °C, requiring refrigerated storage (0–10 °C) and protection from light and heat.

Molecular Formula C6H8N2O4
Molecular Weight 172.14 g/mol
Cat. No. B13389174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiazomalonic Acid Cyclic Isopropylidine Ester
Molecular FormulaC6H8N2O4
Molecular Weight172.14 g/mol
Structural Identifiers
SMILESCC1(OC(=O)C(=NN)C(=O)O1)C
InChIInChI=1S/C6H8N2O4/c1-6(2)11-4(9)3(8-7)5(10)12-6/h7H2,1-2H3
InChIKeyUJHABMQJEAHVPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diazomalonic Acid Cyclic Isopropylidine Ester (5-Diazo Meldrum's Acid) – Core Identity and Procurement-Relevant Baseline


Diazomalonic Acid Cyclic Isopropylidine Ester (CAS 7270-63-5, C₆H₆N₂O₄, MW 170.12), also known as 5-Diazo Meldrum's Acid or cycl-Isopropylidene Diazomalonate, is a cyclic diazodicarbonyl compound belonging to the class of diazo Meldrum's acid derivatives [1]. The compound is supplied as a crystalline powder with a typical purity of >98.0% (HPLC) and a melting point range of 92–96 °C, requiring refrigerated storage (0–10 °C) and protection from light and heat . Structurally, the molecule features a rigid 1,3-dioxane-4,6-dione scaffold with a diazo substituent at the 5-position, locking the diazodicarbonyl moiety into a Z,Z-conformation that fundamentally dictates its unique photochemical and thermal reaction profile [2]. This conformational constraint distinguishes it from acyclic diazomalonate esters (e.g., ethyl or dimethyl diazomalonate), which exhibit divergent decomposition pathways despite sharing the same nominal functional group array.

Why Generic Substitution Fails for Diazomalonic Acid Cyclic Isopropylidine Ester – The Conformational Constraint Rationale


The fundamental reason that in-class acyclic diazomalonate esters (e.g., ethyl diazomalonate, dimethyl diazomalonate) cannot substitute for the cyclic isopropylidine ester is the rigid Z,Z-conformational locking imposed by the 1,3-dioxane ring [1]. Despite sharing the diazomalonate core, acyclic analogs photochemically decompose in methanol predominantly via O–H insertion pathways with no detectable Wolff rearrangement products, whereas the cyclic ester undergoes clean, high-efficiency Wolff rearrangement under identical conditions [1]. The conformational constraint alters the potential energy surface governing dediazotization, enabling the cyclic derivative to access a concerted Wolff rearrangement pathway that is inaccessible to the acyclic forms [2]. Furthermore, thermal decomposition of the cyclic ester yields exclusively the Wolff rearrangement ketoester product with no detectable carbene-derived side products, a selectivity advantage documented across multiple independent studies [3]. The wavelength-dependent photochemistry—wherein 254 nm irradiation triggers efficient Wolff rearrangement (Φ = 0.34) while 355 nm irradiation drives quantitative isomerization to the diazirine (Φ = 0.024)—represents an additional controllability dimension absent in acyclic analogs [4]. These mechanistic divergences mean that substituting an acyclic diazomalonate for the cyclic isopropylidine ester will produce fundamentally different product distributions, compromising both reaction yield and selectivity in applications ranging from photoresist formulations to spiro compound synthesis.

Diazomalonic Acid Cyclic Isopropylidine Ester – Comparator-Quantified Evidence for Scientific Selection


Clean Wolff Rearrangement vs. Exclusive O–H Insertion – Direct Comparison with Ethyl Diazomalonate in Methanol

Under identical photochemical or thermal decomposition conditions in methanol solution, the cyclic isopropylidene diazomalonate undergoes clean Wolff rearrangement to yield ketoester 3a, while ethyl diazomalonate exclusively yields the O–H insertion product 6 with no Wolff rearrangement products detected [1]. This represents a complete switch in reaction pathway driven by the conformational constraint of the cyclic scaffold rather than electronic factors, as both compounds share the Z,Z-conformation of the diazodicarbonyl moiety in the ground state [1].

Photochemistry Wolff rearrangement Diazocarbonyl decomposition Conformational control

Wavelength-Gated Photochemistry: Φ₂₅₄ = 0.34 (Wolff) vs. Φ₃₅₀ = 0.024 (Isomerization) – Compared with Ethyl Diazomalonate

Diazo Meldrum's acid exhibits a unique wavelength-gated photochemical switch: irradiation at 254 nm triggers efficient Wolff rearrangement with a quantum yield Φ₂₅₄ = 0.34, while 355 nm irradiation diverts reactivity almost exclusively to diazirine isomerization with Φ₃₅₀ = 0.024, a 14-fold difference in quantum yield between the two pathways [1]. In comparison, ethyl diazomalonate shows Φ₂₅₄ = 0.31 for carbene formation (not Wolff rearrangement) and Φ₃₅₀ = 0.09 for diazirine formation—a pathway distribution that fundamentally differs from the cyclic analog [2].

Wavelength-dependent photochemistry Quantum yield Photo-Wolff rearrangement Diazirine isomerization

Ketene Photogeneration Quantum Yield in PMMA Matrix: Φ = 0.62 – Enhanced vs. Solution-Phase Performance

The photodecomposition quantum yield of 5-diazo Meldrum's acid to generate ketene in a PMMA (poly(methyl methacrylate)) polymer matrix was determined to be Φ = 0.62 by transient absorption spectroscopy at 248 nm [1]. This represents a significant enhancement over the solution-phase Wolff rearrangement quantum yield (Φ = 0.34 in methanol at 254 nm) [2]. A separate study reported that the quantum yield of decomposition increases from 0.37 in MeOH (0.27 in CHCl₃) to 1.0 in a PMMA film, demonstrating a matrix-dependent enhancement of up to 2.7-fold [3].

Quantum yield enhancement Polymer matrix photochemistry Ketene generation Photoresist materials

Direct Thermal 1,1-Hydroboration with NHC-Boranes – Catalyst-Free Pathway Distinct from Acyclic Diazomalonates

When heated with N-heterocyclic carbene boranes (NHC-boranes) in dichloromethane at 40 °C, 5-diazo-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes direct 1,1-hydroboration to form stable N-boryl hydrazone products without any catalyst [1]. In sharp contrast, the acyclic diazomalonate (dimethyl diazomalonate) does not react thermally with NHC-boranes and requires a radical initiator (e.g., AIBN) at 120 °C to form structurally different N-(cyanoalkyl)-N-borylhydrazone products incorporating the initiator fragment [2]. The cyclic diester reaction proceeds cleanly at 40 °C in CH₂Cl₂, yielding a single N-boryl hydrazone product (mp 193–195 °C), whereas the acyclic analog produces a mixture of products in moderate isolated yields (17–43%) under harsher conditions [2].

NHC-borane chemistry 1,1-Hydroboration Diazo compound reactivity Boryl hydrazone synthesis

Dispiro-Fused β-Lactam Assembly via Iminium-Type Ylide – First Example from Diazo-Meldrum's Acid

A domino [2+1+1] assembly of dispiro-fused N-vinyl β-lactams was achieved using diazo-Meldrum's acid and 2H-azirines or 5-alkoxyisoxazoles via Rh₂(Piv)₄ catalysis, representing the first example of iminium-type ylide generation from diazo-Meldrum's acid [1]. The methodology was extended to monospiro-β-lactams synthesized in two steps using acyclic α-diazocarbonyl compounds in the second stage only, highlighting the unique ability of the cyclic diazo Meldrum's acid to participate directly in the domino sequence leading to dispiro-fused systems [1]. Products were obtained in moderate yields, with the bromine atom in the 2-bromoalkenyl moiety amenable to further functionalization via catalytic hydrogenation or Stille cross-coupling [1].

Spiro β-lactam synthesis Rh(II) catalysis Iminium ylide Domino reaction

Deep UV Photoresist Sensitizer – Intense Bleachable Absorbance at 254 nm with Plasma Etch Resistance

5-Diazo Meldrum's acid functions as a sensitizer for cresol formaldehyde novolac resins in deep UV (254 nm) photoresist formulations, providing intense bleachable absorbance at the target wavelength coupled with plasma etch resistance [1]. The resist exhibits remarkable dissolution kinetics enabling high-resolution imaging devoid of standing wave phenomena [1]. In contrast, related α-diazoacetoacetate sensitizers are noted in the patent literature to be 'excellent in bleaching but poor in solubility with a problem of having subliming properties,' indicating that the Meldrum's acid scaffold offers a more favorable balance of photochemical and physicochemical properties for resist formulation [2].

Deep UV lithography Photoresist sensitizer Bleachable absorbance Plasma etch resistance

Diazomalonic Acid Cyclic Isopropylidine Ester – Evidence-Backed Research and Industrial Application Scenarios


Deep UV (254 nm) Photoresist Formulation for High-Resolution Lithography

The compound serves as a sensitizer in novolac-based deep UV photoresist systems. Its intense bleachable absorbance at 254 nm, combined with plasma etch resistance and favorable dissolution kinetics, enables high-resolution imaging free of standing wave artifacts [7]. The enhanced ketene quantum yield in PMMA matrices (Φ up to 1.0) further supports its use in solid-state lithographic applications where sensitivity and throughput are critical [8]. The wavelength-gated photochemistry (Φ₂₅₄ = 0.34 for Wolff rearrangement vs. Φ₃₅₀ = 0.024 for isomerization) provides a built-in mechanism for orthogonal patterning strategies [9].

Synthesis of Dispiro-Fused β-Lactam Scaffolds for Medicinal Chemistry

Rh(II)-catalyzed domino reactions of diazo-Meldrum's acid with 2H-azirines or 5-alkoxyisoxazoles enable the rapid assembly of dispiro-fused N-vinyl β-lactams via a [2+1+1] sequence involving the first example of iminium-type ylide generation from this diazo compound [7]. This methodology provides access to structurally complex spiro-β-lactam architectures that are inaccessible using acyclic α-diazocarbonyl compounds in the same single-step domino process, making the cyclic ester a strategically distinct reagent for β-lactam-focused drug discovery programs [7].

Catalyst-Free Synthesis of N-Boryl Hydrazones for Boron-Containing Materials

The compound reacts directly with N-heterocyclic carbene boranes at 40 °C in dichloromethane via 1,1-hydroboration to yield stable N-boryl hydrazone products without requiring any metal catalyst [7]. This mild, selective reactivity is not available with acyclic diazomalonates, which require radical initiators at 120 °C and produce structurally distinct products incorporating initiator fragments [8]. The resulting N-boryl hydrazones are chromatographically stable yellow solids suitable for further functionalization, positioning this reagent as the preferred diazo component for B–N bond-forming strategies [7].

Wavelength-Orthogonal Photochemical Reaction Control in Materials Patterning

The unique wavelength-dependent photochemistry—efficient Wolff rearrangement at 254 nm (Φ = 0.34) vs. clean isomerization to the spirocyclic diazirine at 355 nm (Φ = 0.024)—enables sequential, wavelength-gated chemical transformations in polymer matrices [7]. This dual reactivity mode, combined with the clean thermal Wolff rearrangement (no detectable carbene byproducts) [8], makes the compound applicable to advanced photopatterning strategies where spatial and temporal control over ketene vs. diazirine formation is required. The refractive index change accompanying the photoreaction further extends applicability to volume holography [9].

Quote Request

Request a Quote for Diazomalonic Acid Cyclic Isopropylidine Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.